(Pentafluorophenyl)propanedinitrile
Overview
Description
(Pentafluorophenyl)propanedinitrile is a chemical compound with the CAS Number: 719-38-0 and a molecular weight of 232.11 . It has been used in the preparation of single-chain polymer nanoparticles (SCNPs) which are formed by intramolecular collapse of individual polymer chains .
Synthesis Analysis
The synthesis of pentafluorophenyl-functional SCNPs involves the intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . Another synthesis method involves the reaction of sodium cyclopentadienide and hexafluorobenzene (C6F6) under varying conditions .Molecular Structure Analysis
The molecular structure of (Pentafluorophenyl)propanedinitrile is characterized by its IUPAC Name 2- (perfluorophenyl)malononitrile and Inchi Code 1S/C9HF5N2/c10-5-4 (3 (1-15)2-16)6 (11)8 (13)9 (14)7 (5)12/h3H .Chemical Reactions Analysis
Pentafluorophenyl-functional SCNPs were prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . Post-formation functionalization of the resulting SCNPs through substitution of the activated pentafluorophenyl esters with a variety of amines resulted in a series of water-soluble SCNPs with fluorescent labels, ‘click’ functionality, amino acids and even peptides .Physical And Chemical Properties Analysis
(Pentafluorophenyl)propanedinitrile has a molecular weight of 232.11 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
- Specific Scientific Field : Polymer Chemistry and Biomolecular Nanotechnology .
- Summary of the Application : (Pentafluorophenyl)propanedinitrile is used in the creation of single-chain polymer nanoparticles (SCNPs) for protein mimicry . These SCNPs are formed by intramolecular collapse of individual polymer chains, and display sizes ranging from 5–20 nm . This synthetic strategy offers a straightforward method towards SCNP modification and SCNP-protein hybrids, giving access to easily adjustable physicochemical properties and protein mimicry .
- Methods of Application or Experimental Procedures : Pentafluorophenyl-functional SCNPs were prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . Post-formation functionalization of the resulting SCNPs through substitution of the activated pentafluorophenyl esters with a variety of amines resulted in a series of water-soluble SCNPs with fluorescent labels, ‘click’ functionality, amino acids and even peptides .
- Results or Outcomes : This synthetic strategy offers a straightforward method towards SCNP modification and SCNP-protein hybrids, giving access to easily adjustable physicochemical properties and protein mimicry .
Safety And Hazards
Future Directions
The utility of an electron-deficient, air stable, and commercially available Lewis acid tris (pentafluorophenyl)borane has recently been comprehensively explored . This suggests potential future directions in the use of (Pentafluorophenyl)propanedinitrile and related compounds in various applications, including the formation of bio-inspired single-chain polymer nanoparticles (SCNPs) .
properties
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9HF5N2/c10-5-4(3(1-15)2-16)6(11)8(13)9(14)7(5)12/h3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKSZJVBSCFEQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C#N)C1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9HF5N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70825388 | |
Record name | (Pentafluorophenyl)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70825388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Pentafluorophenyl)propanedinitrile | |
CAS RN |
719-38-0 | |
Record name | (Pentafluorophenyl)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70825388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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